hNAAA Inhibitory Potency: Direct Head‑to‑Head Comparison with Compound 8 (ARN19702) and Compound 14
Compound 7 (target) inhibits recombinant human NAAA with an IC₅₀ of 88.9 µM in a fluorescence‑based assay, while compound 8 (ARN19702, the optimized lead) achieves an IC₅₀ of 0.23 µM and compound 14 (the ethylsulfonyl intermediate) achieves an IC₅₀ of 0.45 µM under identical conditions [REFS‑1]. The ~386‑fold difference in potency precisely defines the compound’s position as the low‑potency progenitor of this inhibitor series.
| Evidence Dimension | hNAAA IC₅₀ (µM) |
|---|---|
| Target Compound Data | 88.9 |
| Comparator Or Baseline | Compound 8 (ARN19702): 0.23 ± 0.04; Compound 14: 0.45 ± 0.11 |
| Quantified Difference | 386‑fold less potent than compound 8; 198‑fold less potent than compound 14 |
| Conditions | Recombinant human NAAA, fluorescence‑based activity assay (100 µM substrate); values are mean ± SEM of triplicate determinations |
Why This Matters
For researchers optimizing NAAA inhibitors or calibrating SAR models, the quantified potency gap validates compound 7 as the essential reference point against which all subsequent structural gains are measured.
- [1] Migliorati, A., et al. Second‑Generation Non‑Covalent NAAA Inhibitors are Protective in a Model of Multiple Sclerosis. Angew. Chem. Int. Ed. Engl. 2016, 55, 11193–11197. Table 1. doi:10.1002/anie.201603746. View Source
